N-[4-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-11(22)19-13-8-6-12(7-9-13)17-21-20-16(24-17)10-23-15-5-3-2-4-14(15)18/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWUDGRPIARYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, in its nematicidal activity, the compound inhibits the reproduction of nematodes and affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids . Molecular docking studies have shown that the compound binds effectively to amino acids around the active pocket of succinate dehydrogenase (SDH), inhibiting its activity .
Comparison with Similar Compounds
N-[4-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide can be compared with other oxadiazole derivatives such as:
1,2,4-oxadiazole derivatives: These compounds share similar structural features but may differ in their substituents and specific applications.
1,3,4-oxadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to variations in their chemical properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
